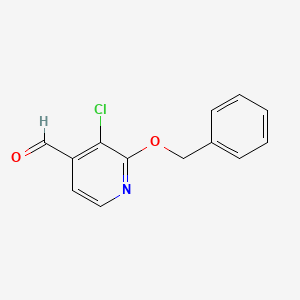
2-(Benzyloxy)-3-chloroisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3-chloroisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a benzyl ether group and a chlorine atom attached to an isonicotinaldehyde framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloroisonicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde as the starting material.
Chlorination: The isonicotinaldehyde undergoes chlorination to introduce the chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Benzylation: The chlorinated isonicotinaldehyde is then subjected to benzylation to introduce the benzyloxy group at the 2-position. This step typically involves the use of benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(Benzyloxy)-3-chloroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: 2-(Benzyloxy)-3-chloronicotinic acid.
Reduction: 2-(Benzyloxy)-3-chloroisonicotinyl alcohol.
Substitution: 2-(Benzyloxy)-3-(substituted)isonicotinaldehyde derivatives.
科学研究应用
2-(Benzyloxy)-3-chloroisonicotinaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and chloro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)pyridine: Similar structure but lacks the chlorine atom and aldehyde group.
3-Chloroisonicotinaldehyde: Lacks the benzyloxy group.
2-(Benzyloxy)-3-chloropyridine: Similar but lacks the aldehyde group.
Uniqueness
2-(Benzyloxy)-3-chloroisonicotinaldehyde is unique due to the presence of both the benzyloxy and chloro substituents on the isonicotinaldehyde framework. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC 名称 |
3-chloro-2-phenylmethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c14-12-11(8-16)6-7-15-13(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
MIZOYABANBAEON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



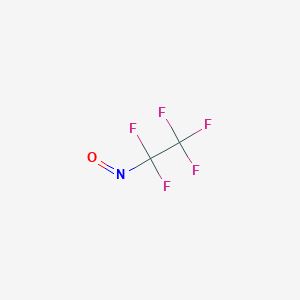
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
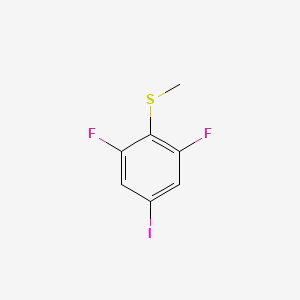

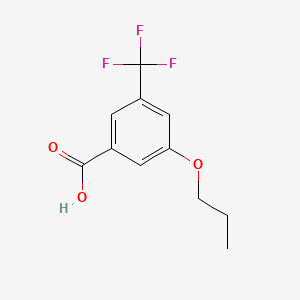
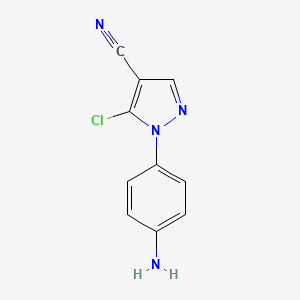
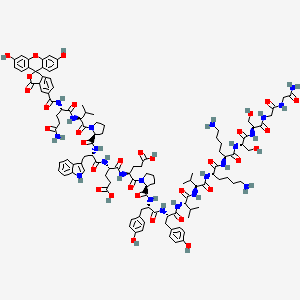
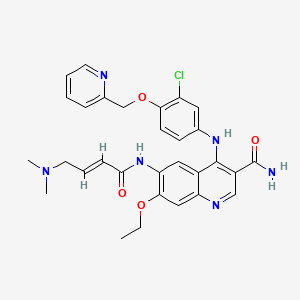

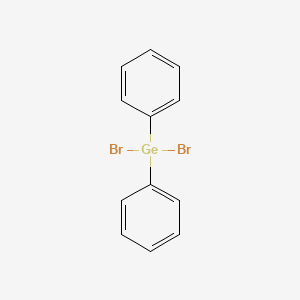
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
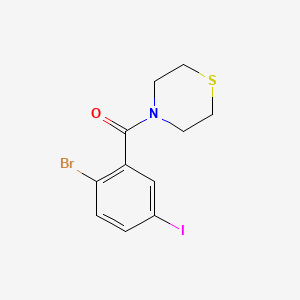
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
